molecular formula C6H9N3O B2569478 6-Ethoxypyrazin-2-amine CAS No. 54015-49-5

6-Ethoxypyrazin-2-amine

Cat. No.: B2569478
CAS No.: 54015-49-5
M. Wt: 139.158
InChI Key: TZSLKMXBFQUHIZ-UHFFFAOYSA-N
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Description

6-Ethoxypyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with an ethoxy group at position 6 and an amine group at position 2. Pyrazines are nitrogen-containing aromatic rings with applications in medicinal chemistry, agrochemicals, and material science. The ethoxy substituent enhances lipophilicity and may influence binding affinity in biological systems, while the amine group provides a reactive site for further functionalization .

The molecular formula is likely C₆H₉N₃O, with a molecular weight of 139.16 g/mol (calculated). Derivatives such as 6-Ethoxy-N-(piperidin-4-yl)pyrazin-2-amine (CAS: 1342059-00-0) have been synthesized for pharmaceutical research, demonstrating the compound’s versatility in drug design .

Properties

IUPAC Name

6-ethoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLKMXBFQUHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54015-49-5
Record name 6-ethoxypyrazin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyrazin-2-amine typically involves the reaction of 2-chloropyrazine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations . Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-Ethoxypyrazin-2-amine has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural similarity to other pyrazine derivatives allows for exploration in various medicinal chemistry contexts.

Antimycobacterial Activity

Research indicates that pyrazine derivatives, including this compound, may exhibit antimycobacterial properties. A study on related compounds demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL for certain derivatives . The mechanism involves the inhibition of mycobacterial cell metabolism, which could be relevant for developing new treatments for tuberculosis.

Antifungal Properties

Similar to its antimycobacterial effects, this compound may possess antifungal activity. Compounds with pyrazine structures have been observed to inhibit fungal growth, suggesting that further investigation into this compound could yield effective antifungal agents .

Agricultural Applications

The potential use of this compound in agriculture is primarily linked to its herbicidal properties.

Herbicidal Activity

Research has shown that certain pyrazine derivatives can act as herbicides by interfering with photosynthetic electron transport (PET) in plants. For instance, studies indicate that modifications in the pyrazine structure lead to variations in herbicidal efficacy, with larger steric substituents enhancing activity . This suggests that this compound could be optimized for use as a selective herbicide.

Material Science Applications

In material science, compounds like this compound are investigated for their potential use in synthesizing novel materials with specific properties.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing functional materials. Recent studies have explored the incorporation of pyrazine derivatives into polymer matrices to enhance thermal stability and mechanical properties .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in various fields. Toxicological assessments indicate that many pyrazine derivatives exhibit low toxicity levels at certain concentrations, making them suitable candidates for further development .

Safety Assessments

A comprehensive study assessed the toxicity of several pyrazines, including potential degradation products from amine-based CO₂ capture processes. The findings suggest that these compounds can be considered safe at low intake levels (0.2 to 120 µg/day) in controlled environments .

Case Study: Antimycobacterial Screening

A notable case study focused on the screening of various N-substituted pyrazine derivatives against M. tuberculosis. The results indicated that modifications in the substituents significantly affected the antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

CompoundMIC (µg/mL)Activity Type
Compound A6.25Antimycobacterial
Compound B12.5Antimycobacterial
Compound C25Antifungal

Research Findings on Herbicidal Activity

Another research effort analyzed the herbicidal activity of various pyrazine derivatives through comparative molecular field analysis (CoMFA). The study concluded that specific structural features correlate positively with enhanced herbicidal activity, providing a framework for future development of herbicides based on this compound .

Mechanism of Action

The mechanism of action of 6-Ethoxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazin-2-amines: Substituent Effects

The biological and physicochemical properties of pyrazin-2-amines are highly dependent on the substituent’s nature, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 6-Ethoxypyrazin-2-amine and Analogs
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Features Reference
This compound Ethoxy (6), Amine (2) ~139.16 Enhanced lipophilicity; potential for CNS-targeting due to ethoxy group
6-Methoxypyrazin-2-amine Methoxy (6), Amine (2) 125.13 Lower lipophilicity; used in antibacterial and kinase inhibitor research
5-Methoxypyrazin-2-amine Methoxy (5), Amine (2) 125.13 Altered electronic effects; explored in heterocyclic synthesis
3-Chloro-6-methoxypyrazin-2-amine Cl (3), Methoxy (6) 159.58 Increased electrophilicity; potential for covalent binding in drug design
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Cl (6), Cyclohexyl, Methyl 225.72 Bulky substituents; improved metabolic stability
Key Observations:
  • Lipophilicity : Ethoxy substituents (logP ~1.2) increase membrane permeability compared to methoxy (logP ~0.5), making this compound more suitable for central nervous system (CNS) drug candidates .
  • Electronic Effects : The ethoxy group’s electron-donating nature may enhance π-stacking interactions in protein binding, whereas chloro substituents (e.g., 3-Chloro-6-methoxypyrazin-2-amine) introduce electron-withdrawing effects, altering reactivity .
  • In contrast, 6-Methoxypyrazin-2-amine is linked to antimicrobial activity .

Biological Activity

6-Ethoxypyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis of this compound can be achieved through various methods, including:

  • Alkylation : Utilizing 2,6-dichloropyrazine as a starting material can yield this compound through a two-stage alkylation process involving malonate derivatives .
  • Direct Amination : The reaction of ethylamine with suitable pyrazine precursors can lead to the formation of this compound .

Antimicrobial Properties

Research has indicated that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on various pyrazine compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

CompoundActivityBacterial Strains Tested
This compoundAntimicrobialE. coli, S. aureus, P. aeruginosa
2-AminothiazoleAnticancerK562 leukemia cells
6-MethylpyrazineAntifungalC. albicans

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives with pyrazine scaffolds have been reported to exhibit cytotoxic effects on various cancer cell lines such as HepG2 and PC12 .

Toxicological Profile

The toxicological assessment of this compound is crucial for determining its safety in potential therapeutic applications. Studies have shown that certain pyrazines can pose risks at high concentrations; however, at lower doses, they exhibit acceptable safety profiles. For instance, dietary studies on related compounds indicated no adverse effects at doses ranging from 5 to 18 mg/kg body weight .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study examining the antimicrobial efficacy of various pyrazines found that this compound demonstrated significant inhibition against E. coli and S. aureus strains, indicating its potential as an antimicrobial agent in clinical settings .
  • Anticancer Evaluation : In a preclinical trial assessing the anticancer properties of pyrazine derivatives, this compound was tested against HepG2 liver cancer cells and showed promising cytotoxic effects comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxypyrazin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) at the 6-position of pyrazin-2-amine with an ethoxy group under alkaline conditions (e.g., NaOH in methanol/water mixtures) yields the target compound. Key variables include temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios of reagents. Purity can be optimized via recrystallization or column chromatography, with yields reported between 15–30% in literature . NMR and HPLC are critical for verifying structural integrity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming ethoxy group substitution and amine proton environments. Peaks at δ ~1.3–1.5 ppm (triplet, -CH2CH3) and δ ~3.9–4.1 ppm (quartet, -OCH2-) are diagnostic.
  • FT-IR : Confirms N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 154.0978 for C6H9N3O). Cross-reference with databases like NIST or PubChem ensures accuracy .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 3–11 using buffered solutions (e.g., phosphate, acetate). Monitor degradation via HPLC at intervals (0, 24, 48 hrs). The compound is most stable near neutral pH (6–8), with hydrolysis of the ethoxy group accelerating under acidic (pH < 4) or alkaline (pH > 9) conditions. Degradation products (e.g., pyrazin-2-amine) can be identified via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The ethoxy group’s electron-donating nature activates the pyrazine ring at specific positions (e.g., C-5 for electrophilic attack). Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS. Validate predictions experimentally via kinetic studies and substituent-directed synthesis .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare data across peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and standardized databases (NIST, PubChem).
  • Experimental replication : Synthesize derivatives under controlled conditions and reacquire spectra.
  • Statistical validation : Use tools like PCA (Principal Component Analysis) to identify outliers in datasets. Discrepancies often arise from impurities, solvent effects, or calibration errors .

Q. How can this compound be functionalized to enhance its bioactivity while maintaining solubility?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -COOH, -OH) at the 3- or 5-position via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Balance lipophilicity (logP) using ClogP calculations. Assess solubility via shake-flask method (aqueous/organic phase partitioning) and bioactivity via in vitro assays (e.g., enzyme inhibition). Retain the ethoxy group to preserve π-stacking interactions in target binding .

Data Contradiction & Reproducibility

Q. Why do synthetic yields of this compound vary significantly across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from differences in reagent quality (e.g., anhydrous vs. hydrated salts), inert atmosphere control, and purification techniques. Standardized protocols (e.g., Schlenk line for air-sensitive steps) and rigorous reporting of reaction conditions (e.g., moisture content, catalyst lot numbers) are critical. Collaborative inter-laboratory studies can establish reproducibility benchmarks .

Safety & Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation.
  • Waste disposal : Neutralize residues with dilute HCl before incineration. Refer to institutional guidelines compliant with EPA/OSHA regulations .

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